2-(9-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetic acid
Description
The compound 2-(9-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetic acid is a pyrimido[2,1-f]purine derivative characterized by:
- A 4-bromophenyl substituent at position 7.
- Methyl groups at positions 1 and 6.
- A 2,4-dioxo functional group in the hexahydropyrimidine ring.
- An acetic acid moiety at position 3.
This structure combines a fused bicyclic purine-pyrimidine core with halogenated aromatic and polar functional groups, making it a candidate for exploration in medicinal chemistry, particularly for targeting enzymes or receptors influenced by halogen interactions. The bromine atom enhances molecular weight and lipophilicity, while the acetic acid group contributes to solubility in aqueous environments .
Properties
IUPAC Name |
2-[9-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN5O4/c1-10-7-22(12-5-3-11(19)4-6-12)17-20-15-14(23(17)8-10)16(27)24(9-13(25)26)18(28)21(15)2/h3-6,10H,7-9H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQJCAXCHILRJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(9-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structural characteristics suggest a variety of biological activities. This article explores the biological activity of this compound based on available research findings.
- Molecular Formula : C18H18BrN5O4
- Molecular Weight : 448.3 g/mol
- CAS Number : 919023-71-5
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, including its potential as an antimicrobial agent and its interactions with specific biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance:
| Compound | Activity Against | Standard Comparison |
|---|---|---|
| 13b | Candida albicans | Amphotericin B |
| 14b | Streptococcus pneumoniae | Ampicillin |
| 15b | Aspergillus fumigatus | Amphotericin B |
These findings suggest that modifications to the core structure can enhance antimicrobial properties and provide a basis for further development as therapeutic agents.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. Theoretical models indicate that the compound may interact effectively with enzymes involved in inflammation and infection pathways. Such studies help elucidate the mechanism of action and guide future synthesis of more potent analogs.
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing derivatives of pyrimidine and purine compounds demonstrated that certain modifications led to enhanced biological activity. The synthesized compounds were evaluated for their ability to inhibit specific enzymes related to inflammatory responses. The results highlighted that structural variations significantly impacted their efficacy.
Case Study 2: In Vitro Testing
In vitro assays were conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines. Results indicated that some derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to 2-(9-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetic acid exhibit significant anticancer activity. Studies involving molecular docking have shown that these compounds can effectively bind to targets associated with cancer cell proliferation and survival. For instance:
- Molecular Docking Studies : These studies suggest that the compound interacts favorably with key proteins involved in cancer pathways .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of inflammatory mediators:
- COX Inhibition : Compounds derived from similar structures have shown to selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response .
Synthesis and Characterization
The synthesis of this compound involves multiple steps including cyclization and functional group modifications. Characterization techniques such as NMR and IR spectroscopy have confirmed the structure and purity of synthesized compounds.
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological assays:
- In Vivo Studies : Animal models treated with derivatives of this compound showed reduced tumor growth compared to controls.
- Cell Line Studies : In vitro assays on cancer cell lines demonstrated significant cytotoxicity at micromolar concentrations.
Comparative Analysis of Related Compounds
A comparison of various derivatives of the compound reveals differences in biological activity and potency. Below is a summary table:
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations
The target compound was compared to three analogs (Table 1), focusing on substituent effects:
Table 1: Structural and Physicochemical Comparison
Substituent Impact Analysis
Halogen Effects
- Chlorine (Cl): Smaller than Br (atomic radius: 0.99 Å), the chloro analog () has lower molecular weight and moderate lipophilicity (clogP ~2.3).
- Fluorine (F): The smallest halogen (atomic radius: 0.64 Å) in ’s compound introduces electronegativity, favoring hydrogen bonding and altering electronic distribution in the aromatic ring .
Functional Group Variations
Implications for Structure-Activity Relationships (SAR)
- Halogen Choice: Bromine’s size and polarizability may enhance van der Waals interactions in biological targets compared to smaller halogens.
- Acid vs. Ester: The carboxylic acid could enable salt formation for improved bioavailability, whereas esters might act as prodrugs.
- Steric Effects: The 2-methylbenzyl group in may restrict rotational freedom, affecting binding kinetics .
Q & A
Q. Example Reaction Table
| Step | Reagents/Conditions | Purpose | Purity Control |
|---|---|---|---|
| 1 | HC(OEt)₃, dioxane, heat | Cyclization | Monitor via TLC |
| 2 | Methyl iodide, DBU, 4°C | Methylation | Recrystallization (ether) |
| 3 | Silica gel chromatography | Final purification | HPLC validation (>95%) |
Reference: Multi-step synthesis frameworks from purine derivatives .
Basic: Which spectroscopic and chromatographic methods effectively characterize its structural integrity?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks for bromophenyl, purinone, and acetic acid moieties. Use deuterated solvents (DMSO-d₆ or CDCl₃).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the hexahydropyrimido ring .
Mass Spectrometry (MS) :
- HRMS (High-Resolution MS) : Confirm molecular formula (e.g., C₁₉H₁₇BrN₆O₄).
HPLC :
Validation Protocol : Cross-reference spectral data with computational predictions (e.g., PubChem entries) .
Advanced: How should researchers design experiments to evaluate environmental persistence and degradation pathways?
Methodological Answer:
Adopt the framework from Project INCHEMBIOL :
Laboratory Studies :
- Hydrolysis/Photolysis : Expose compound to UV light (λ=254 nm) and varying pH (3–9). Monitor degradation via LC-MS.
- Biotic Degradation : Use soil/water microcosms; quantify metabolites (e.g., bromophenols) via GC-MS.
Environmental Simulation :
Q. Key Parameters Table
| Parameter | Method | Metrics |
|---|---|---|
| Half-life (t₁/₂) | LC-MS kinetics | Degradation rate constants |
| Log P | Shake-flask method | Octanol-water partitioning |
| Bioaccumulation | Fish model (OECD 305) | BCF (Bioconcentration Factor) |
Reference: Environmental fate assessment strategies .
Advanced: What strategies resolve contradictions in bioactivity data across studies?
Methodological Answer:
Experimental Replication :
- Split-Plot Design : Test bioactivity in multiple cell lines (e.g., MCF-7, A549) with four replicates to reduce variability .
Meta-Analysis :
- Statistical Harmonization : Use ANOVA to identify outliers; apply Cohen’s d for effect size comparison.
AI-Driven Optimization :
Q. Example Workflow :
Generate dose-response data (IC₅₀) in triplicate.
Train AI model on PubChem bioassay data.
Validate predictions via SPR (Surface Plasmon Resonance) binding assays.
Reference: AI integration in drug design .
Advanced: How can group-contribution methods predict physicochemical properties when experimental data is limited?
Methodological Answer:
Group-Contribution (GC) Estimation :
- Use software like UNIFAC or COSMOtherm to estimate:
- Log P : Contributions from bromophenyl (-Br) and purinone rings.
- Water Solubility (S_w) : Fragment-based methods (e.g., Hansen parameters).
Validation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
